4-Hydroxy Ketotifen

Vue d'ensemble

Description

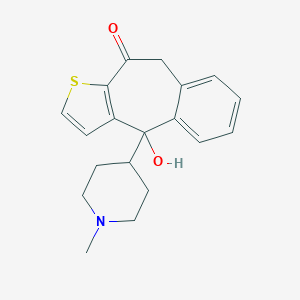

4-Hydroxy Ketotifen is a derivative of Ketotifen, a well-known antihistamine and mast cell stabilizer. It is an organic heterotricyclic compound with the molecular formula C19H21NO2S. This compound is primarily used in the treatment of allergic conditions such as asthma, conjunctivitis, and urticaria .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Ketotifen typically involves the hydroxylation of Ketotifen. One common method includes the use of a hydroxylating agent such as hydrogen peroxide or a peracid in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective hydroxylation at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available Ketotifen. The process includes purification steps such as recrystallization and chromatography to obtain the compound in high purity. The reaction conditions are optimized to maximize yield and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Hydroxy Ketotifen undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it back to Ketotifen or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, especially at the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various ethers or esters .

Applications De Recherche Scientifique

4-Hydroxy Ketotifen has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.

Medicine: It is investigated for its potential use in treating allergic conditions and other inflammatory diseases.

Mécanisme D'action

The mechanism of action of 4-Hydroxy Ketotifen involves its ability to block histamine H1 receptors and stabilize mast cells. This prevents the release of histamine and other inflammatory mediators, thereby reducing allergic symptoms. It also acts as a leukotriene antagonist and a phosphodiesterase inhibitor, which further contributes to its anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Ketotifen: The parent compound, used widely as an antihistamine.

Cyproheptadine: Another first-generation antihistamine with similar properties.

Azatadine: A tricyclic antihistamine with a similar structure and function.

Uniqueness: 4-Hydroxy Ketotifen is unique due to its additional hydroxyl group, which enhances its solubility and potentially its bioavailability. This modification may also affect its pharmacokinetic properties, making it a valuable compound for further research and development .

Activité Biologique

4-Hydroxy Ketotifen, a derivative of the antihistamine ketotifen, has garnered attention for its potential biological activities, particularly in the context of allergy and inflammation. This article reviews the compound's pharmacological properties, mechanisms of action, and clinical findings based on diverse studies.

Overview of Ketotifen and Its Derivatives

Ketotifen is primarily known for its antihistaminic and anti-inflammatory properties, used mainly in the treatment of allergic conditions such as asthma and chronic urticaria. Its metabolites, including this compound, are believed to contribute significantly to its therapeutic effects. The compound is structurally related to other potent anti-allergic agents and has been studied for its ability to stabilize mast cells and inhibit histamine release.

The biological activity of this compound can be attributed to several mechanisms:

- Mast Cell Stabilization : It inhibits the degranulation of mast cells, which are pivotal in allergic responses. This action reduces the release of histamine and other inflammatory mediators .

- Histamine Receptor Antagonism : Like ketotifen, this compound acts as an antagonist at H1 receptors, leading to decreased symptoms associated with allergic reactions.

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating cytokine release and inhibiting leukotriene synthesis .

Table 1: Pharmacological Properties of this compound

| Property | Description |

|---|---|

| Mast Cell Stabilization | Inhibits histamine release from mast cells |

| Antihistaminic Activity | Blocks H1 receptors, reducing allergic symptoms |

| Anti-inflammatory Action | Modulates cytokine production and leukotriene synthesis |

| Sedative Effects | Associated with drowsiness and fatigue in some patients |

Clinical Studies

Several studies have evaluated the efficacy of ketotifen and its derivatives in treating allergic conditions. Notably:

- Chronic Urticaria Management : A study involving patients with chronic urticaria found that ketotifen significantly improved symptoms compared to other antihistamines like clemastine. Patients reported reductions in wheals and pruritus after treatment .

- Refractory Allergic Conditions : In a retrospective analysis, patients with refractory chronic idiopathic urticaria showed improvement in Urticaria Activity Scores after starting treatment with ketotifen. The results indicated that most patients experienced reduced symptoms without worsening their condition .

- Case Reports : Several case reports highlighted the effectiveness of ketotifen in patients who had not responded to conventional therapies. For example, a patient with refractory chronic urticaria achieved symptom resolution after initiating treatment with ketotifen sourced from Mexico .

Side Effects

While this compound is generally well-tolerated, some side effects have been noted:

Propriétés

IUPAC Name |

2-hydroxy-2-(1-methylpiperidin-4-yl)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2S/c1-20-9-6-14(7-10-20)19(22)15-5-3-2-4-13(15)12-17(21)18-16(19)8-11-23-18/h2-5,8,11,14,22H,6-7,9-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPRFURMCOCGDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2(C3=C(C(=O)CC4=CC=CC=C42)SC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40483611 | |

| Record name | 4-Hydroxy Ketotifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126939-27-3 | |

| Record name | 4-Hydroxy Ketotifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.